3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Overview
Description
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of a bromophenyl group, a thiazole ring, and a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a bromophenyl derivative with a thioamide under acidic conditions. This intermediate is then coupled with a chromenone derivative using a base-catalyzed reaction to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, maintaining controlled temperatures, and employing purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a valuable tool for studying cellular processes and developing new therapeutics.
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: The compound can be used in the development of new materials, such as dyes and polymers, with specific properties.
Mechanism of Action
The mechanism by which 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways and influencing cellular behavior.
DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the thiazole and bromophenyl groups but lacks the chromenone structure, resulting in different biological activities.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: This compound has a similar bromophenyl-thiazole core but differs in its additional functional groups and overall structure.
The uniqueness of this compound lies in its combination of the bromophenyl, thiazole, and chromenone moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO2S/c19-13-7-5-11(6-8-13)15-10-23-17(20-15)14-9-12-3-1-2-4-16(12)22-18(14)21/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCYXTDWTWIEHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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